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molecular formula C13H18N2O3 B8491070 tert-Butyl 4-(2-oxopropyl)pyridin-2-ylcarbamate

tert-Butyl 4-(2-oxopropyl)pyridin-2-ylcarbamate

Cat. No. B8491070
M. Wt: 250.29 g/mol
InChI Key: RGSVPIAPCRDAGR-UHFFFAOYSA-N
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Patent
US08299073B2

Procedure details

A solution of methyllithium (1.6 M in diethyl ether, 17.4 mL, 27.9 mmol) was added dropwise over 12 min to a stirred solution of ethyl 2-(2-(tert-butoxycarbonylamino)pyridin-4-yl)acetate (45) (1.56 g, 5.58 mmol) in THF (140 mL) under nitrogen at −78° C. After 3 hr isopropanol (5.0 mL) was added and the reaction mixture was partitioned between water and EtOAc. The aqueous layer was extracted twice with EtOAc and the combined organic extracts were washed with brine then dried (MgSO4) and evaporated in vacuo. The residue was purified by flash column chromatography (SiO2, 80 g, 0-80% EtOAc in isohexane, gradient elution) to afford the title compound (46) (300 mg, 21%) as a white solid: m/z 251.0 (M+H)+ (ES+).
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Li].[C:3]([O:7][C:8]([NH:10][C:11]1[CH:16]=[C:15]([CH2:17][C:18]([O:20]CC)=O)[CH:14]=[CH:13][N:12]=1)=[O:9])([CH3:6])([CH3:5])[CH3:4].[CH:23](O)(C)C>C1COCC1>[O:20]=[C:18]([CH3:23])[CH2:17][C:15]1[CH:14]=[CH:13][N:12]=[C:11]([NH:10][C:8](=[O:9])[O:7][C:3]([CH3:4])([CH3:5])[CH3:6])[CH:16]=1

Inputs

Step One
Name
Quantity
17.4 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
1.56 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)OCC
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between water and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (SiO2, 80 g, 0-80% EtOAc in isohexane, gradient elution)

Outcomes

Product
Name
Type
product
Smiles
O=C(CC1=CC(=NC=C1)NC(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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